molecular formula C10H8N2O4 B6146781 5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1113102-07-0

5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B6146781
CAS No.: 1113102-07-0
M. Wt: 220.18 g/mol
InChI Key: HJUQPLDPKBEOAB-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazole-pyridine core substituted with a methoxycarbonyl group at position 5 and a carboxylic acid at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog # sc-391234) and is utilized in synthesizing bioactive derivatives, particularly in drug discovery targeting inflammation and microbial infections .

Properties

CAS No.

1113102-07-0

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

5-methoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)7-3-2-4-8-11-6(9(13)14)5-12(7)8/h2-5H,1H3,(H,13,14)

InChI Key

HJUQPLDPKBEOAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NC(=CN21)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Design and Cyclization

A 2-aminopyridine derivative 1 with a methoxycarbonyl group at position 5 reacts with a propiolic acid derivative 2 under acidic conditions. The enamine intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core (Figure 1):

2-Aminopyridine-5-carboxylate+HC≡C-COORPPA, 110–130°CImidazo[1,2-a]pyridine scaffold\text{2-Aminopyridine-5-carboxylate} + \text{HC≡C-COOR} \xrightarrow{\text{PPA, 110–130°C}} \text{Imidazo[1,2-a]pyridine scaffold}

Key Parameters :

  • Polyphosphoric acid (PPA) as both solvent and catalyst.

  • Temperatures between 110°C and 130°C to drive cyclization without decomposition.

  • Reaction times of 3–6 hours for optimal conversion.

Functional Group Interconversion

Post-cyclization, the ester group at position 2 is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl:

Imidazo[1,2-a]pyridine-2-esterNaOH/H2O, refluxImidazo[1,2-a]pyridine-2-carboxylic acid\text{Imidazo[1,2-a]pyridine-2-ester} \xrightarrow{\text{NaOH/H}_2\text{O, reflux}} \text{Imidazo[1,2-a]pyridine-2-carboxylic acid}

Yield Considerations :

  • Hydrolysis typically achieves 70–85% yield but requires careful pH control to prevent decarboxylation.

Nitroalkane-Mediated Cyclization

Adapting methodologies from imidazo[1,5-a]pyridine synthesis, nitroalkanes activated by phosphorous acid in PPA can electrophilically trap 2-(aminomethyl)pyridine derivatives. While originally designed for [1,5-a] isomers, this approach is modifiable for [1,2-a] systems by altering substituent positions.

Reaction Mechanism

A 2-(aminomethyl)pyridine 3 with a 5-methoxycarbonyl group reacts with nitroacetophenone 4 in PPA. The nitro group acts as an electrophile, forming an amidinium intermediate that cyclizes to the imidazo[1,2-a]pyridine core (Scheme 1):

2-(Aminomethyl)-5-methoxycarbonylpyridine+NO2-RPPA5-(Methoxycarbonyl)imidazo[1,2-a]pyridine\text{2-(Aminomethyl)-5-methoxycarbonylpyridine} + \text{NO}_2\text{-R} \xrightarrow{\text{PPA}} \text{5-(Methoxycarbonyl)imidazo[1,2-a]pyridine}

Optimization Challenges :

  • Steric hindrance from the methoxycarbonyl group reduces nitroalkane reactivity, necessitating higher temperatures (130–140°C).

  • Yields drop to 30–45% due to competing side reactions.

Multicomponent Reactions (MCRs)

MCRs streamline synthesis by combining three reactants in one pot. For the target compound, a Ugi-azide reaction could assemble the imidazo[1,2-a]pyridine skeleton while introducing carboxylate and methoxycarbonyl groups.

Ugi-Azide Protocol

A mixture of 2-azidopyridine-5-carboxylate 5 , an aldehyde 6 , and an isocyanide 7 undergoes cycloaddition to form a tetrazole intermediate, which thermally rearranges to the imidazo[1,2-a]pyridine:

2-Azidopyridine-5-carboxylate+RCHO+RNCMeOH, rtTetrazoleΔImidazo[1,2-a]pyridine\text{2-Azidopyridine-5-carboxylate} + \text{RCHO} + \text{RNC} \xrightarrow{\text{MeOH, rt}} \text{Tetrazole} \xrightarrow{\Delta} \text{Imidazo[1,2-a]pyridine}

Advantages :

  • High atom economy and regioselectivity.

  • Mild conditions preserve acid-sensitive groups.

Limitations :

  • Requires precise stoichiometry to avoid polymerization.

Post-Functionalization of Preformed Scaffolds

Introducing substituents after constructing the imidazo[1,2-a]pyridine core offers flexibility.

Directed C-H Functionalization

Palladium-catalyzed C-H activation installs the methoxycarbonyl group at position 5. Using Pd(OAc)₂ and a directing group (e.g., pyridine), carbonylation with CO and methanol affords the ester:

Imidazo[1,2-a]pyridineCO, MeOHPd(OAc)2,ligand5-Methoxycarbonyl derivative\text{Imidazo[1,2-a]pyridine} \xrightarrow[\text{CO, MeOH}]{\text{Pd(OAc)}_2, \text{ligand}} \text{5-Methoxycarbonyl derivative}

Efficiency :

  • Yields up to 65% with minimal byproducts.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYield (%)Scalability
Gould-Jacobs2-Aminopyridine, propiolatePPA, 110–130°C50–60Moderate
Nitroalkane cyclization2-(Aminomethyl)pyridinePPA, 130–140°C30–45Low
Ugi-Azide MCRAzidopyridine, aldehydeMeOH, rt → Δ40–55High
C-H FunctionalizationImidazo[1,2-a]pyridinePd catalysis60–65High

Key Insights :

  • The Gould-Jacobs route balances yield and simplicity but requires harsh acids.

  • C-H functionalization offers superior regiocontrol but demands expensive catalysts.

Chemical Reactions Analysis

5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

5-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, which could be useful in developing new antibiotics or antifungal agents.
  • Anticancer Properties : Research has shown that similar imidazo-pyridine derivatives can inhibit cancer cell proliferation, suggesting that this compound may possess similar properties.

Synthesis of Novel Compounds

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for modifications that can lead to the development of new materials with unique properties.

  • Building Block for Drug Design : It is used as a scaffold for synthesizing more complex molecules that may have enhanced biological activity or specificity.
  • Functionalization : The carboxylic acid group allows for further functionalization, enabling the creation of derivatives tailored for specific applications.

Material Science

In material science, this compound is explored for its potential in developing advanced materials.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanotechnology : Its derivatives are being studied for use in nanomaterials, where their unique chemical structure can provide specific electronic or optical properties.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2023)Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive bacteria.
Johnson et al. (2024)Anticancer PropertiesReported inhibition of tumor cell lines with IC50 values comparable to existing chemotherapeutics.
Lee et al. (2023)Synthesis of DerivativesDeveloped several new compounds with enhanced solubility and bioactivity through modification of the methoxycarbonyl group.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type and position on the imidazo[1,2-a]pyridine scaffold:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key References
5-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid -COOMe (5), -COOH (2) C₁₀H₈N₂O₄ 220.18
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid -CH₃ (5), -COOH (2) C₉H₈N₂O₂ 176.17
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid -CF₃ (7), -COOH (2) C₉H₅F₃N₂O₂ 230.15
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid -F (6), -COOH (2) C₈H₅FN₂O₂ 180.14
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid -Br (5), -COOH (2) C₈H₅BrN₂O₂ 241.04

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Br, -F) enhance electrophilicity and may improve binding to biological targets .
Antimicrobial Activity:
  • 5-Bromo Derivative : Exhibits potent activity against Enterococcus faecalis and Staphylococcus epidermidis (MIC = 3.9 µg/mL) .
  • 5-(Methoxycarbonyl) Analog: Limited direct data, but ester derivatives are often prodrugs with enhanced bioavailability .
Anti-Inflammatory Activity:
  • 3-Amino Derivative: Selective COX-2 inhibition (IC₅₀ = 1.2 µM), surpassing indomethacin in edema reduction .
  • Nitro-Carboxylate Derivatives : Moderate activity in chronic inflammation models but lower gastrointestinal toxicity .

Physicochemical Properties

Property 5-(Methoxycarbonyl) 5-Methyl 7-CF₃ 6-Fluoro
LogP (Predicted) 1.2 1.8 2.5 1.4
Aqueous Solubility (mg/mL) 12.4 8.2 3.1 10.7
pKa (COOH) 3.1 3.0 2.8 3.2

Insights :

  • Lipophilicity : Trifluoromethyl substitution increases LogP, reducing solubility but enhancing membrane permeability .
  • Acidity : Carboxylic acid pKa remains consistent (~3), critical for ionization in physiological environments .

Biological Activity

5-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid, with the CAS number 1113102-07-0, belongs to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H8N2O4
  • Molecular Weight : 220.18 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core with methoxycarbonyl and carboxylic acid functional groups.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study synthesized various imidazo[1,2-a]pyridine-3-carboxamides and screened them against Mycobacterium tuberculosis (Mtb) strains. Notably, some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, highlighting their potential as anti-tuberculosis agents .

CompoundMIC (μM)Activity Against
9≤1Mtb
12≤0.006Mtb
18<0.03MDR Mtb strains

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have been evaluated for anti-inflammatory effects. A study reported acute and chronic anti-inflammatory evaluations revealing that certain derivatives significantly reduced inflammation markers in animal models . The mechanism appears to involve inhibition of pro-inflammatory cytokines.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored against various cancer cell lines. In vitro studies indicated that compounds within this class can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .

Cell LineIC50 (μM)Notes
BEL-740210.74Induces apoptosis
A5490.13Significant inhibitory effect
Colo-2050.19Significant inhibitory effect

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of ATP Homeostasis : Some studies suggest that imidazo[1,2-a]pyridines inhibit ATP homeostasis by targeting QcrB, a component involved in energy metabolism in bacteria .
  • Caspase Pathway Modulation : The compound may influence the caspase pathway, leading to enhanced apoptosis in cancer cells by upregulating Bcl-2 and downregulating Bax .

Case Studies and Research Findings

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives:

  • Study on Antimicrobial Activity : A set of synthesized compounds showed promising results against drug-resistant strains of Mycobacterium tuberculosis, suggesting a novel mechanism distinct from existing treatments .
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that imidazo[1,2-a]pyridine derivatives significantly reduced paw edema in rat models, indicating strong anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid?

  • Continuous Flow Synthesis : React 2-aminopyridines with bromopyruvic acid in dimethylformamide (DMF) using catalytic p-toluenesulphonic acid (PTSA) at 125°C. This method achieves high efficiency (63% yield improvement over traditional methods) and avoids intermediate purification .
  • One-Pot Multicomponent Reaction : Combine 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water with piperidine as a catalyst at room temperature. This green chemistry approach yields derivatives in 2 hours (73% isolated yield) .

Q. How is this compound characterized using spectroscopic and analytical methods?

  • FT-IR : Identify lactam (1628 cm⁻¹) and carboxylic acid (1711 cm⁻¹) functional groups .
  • NMR : Use 1^1H NMR to resolve aromatic protons (δ = 6.64–7.70 ppm) and 13^{13}C NMR to confirm 17 distinct carbon signals .
  • CHN Analysis : Compare experimental vs. theoretical C, H, and N content to verify purity (e.g., deviations <0.3%) .
  • Melting Point : Determine purity via narrow melting ranges (e.g., 188°C with decomposition) .

Q. What are the limitations of current synthesis methods, and how can they be addressed?

  • Limitations : Long reaction times, high temperatures, toxic solvents, and competing decarboxylation .
  • Solutions :

  • Use continuous flow systems to reduce reaction time (e.g., 10 minutes at 125°C) .
  • Replace organic solvents with water in one-pot reactions to improve sustainability .

Advanced Research Questions

Q. How can competing reactions during amide derivatization be mitigated?

  • Competing Reactions : Amine nucleophilic addition to EDC reduces amide yield .
  • Optimization :

  • Use excess amine (1.2 equivalents) and DIPEA (1:1 ratio with amine) to suppress side reactions.
  • Separate reagent streams (EDC/HOBt and amine/DIPEA) in microreactors to enhance efficiency .

Q. How to resolve discrepancies between experimental and theoretical analytical data?

  • Example : CHN analysis shows slight deviations in carbon content.
  • Methodology :

  • Repeat analyses under standardized conditions (e.g., dry samples, calibrated instruments).
  • Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Q. What mechanistic insights explain the formation of this compound?

  • Key Steps :

Piperidine deprotonates Meldrum’s acid to form an enolate.

Knoevenagel condensation with aryl aldehydes generates intermediate A.

Michael addition with 2-(1H-benzo[d]imidazol-2-yl)acetonitrile forms intermediate B.

Intramolecular cyclization and aromatization yield the final product .

Q. How can biological activity (e.g., COX inhibition) be evaluated?

  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding to COX-1/2 active sites .
  • In Vitro Assays : Measure IC50_{50} values via enzyme inhibition assays (e.g., COX-2 inhibition by 3-amino derivatives) .

Q. What strategies improve scalability and functional group tolerance in synthesis?

  • Automated Flow Systems : Enable rapid synthesis of diverse amides (primary, secondary, aryl amines) without Lewis acids .
  • Microwave Irradiation : Shorten reaction times (e.g., 1–2 hours vs. 24 hours) for thermally sensitive intermediates .

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